2-{[4-(pyrrolidin-1-ylsulfonyl)anilino]carbonyl}cyclohexanecarboxylic acid
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Overview
Description
2-{[4-(pyrrolidin-1-ylsulfonyl)anilino]carbonyl}cyclohexanecarboxylic acid is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a phenylcarbamoyl group attached to a cyclohexanecarboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(pyrrolidin-1-ylsulfonyl)anilino]carbonyl}cyclohexanecarboxylic acid typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The sulfonylation of the pyrrolidine ring can be achieved using sulfonyl chlorides in the presence of a base such as triethylamine. The phenylcarbamoyl group is introduced through a reaction with phenyl isocyanate. Finally, the cyclohexanecarboxylic acid moiety is attached via a coupling reaction, often using carbodiimide reagents to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(pyrrolidin-1-ylsulfonyl)anilino]carbonyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenylcarbamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[4-(pyrrolidin-1-ylsulfonyl)anilino]carbonyl}cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{[4-(pyrrolidin-1-ylsulfonyl)anilino]carbonyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The phenylcarbamoyl group can also interact with proteins, affecting their function. These interactions can disrupt key biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Pyrrolidine-2,5-diones: Compounds with similar structural motifs but different reactivity.
Prolinol: A pyrrolidine derivative with hydroxyl groups.
Uniqueness
2-{[4-(pyrrolidin-1-ylsulfonyl)anilino]carbonyl}cyclohexanecarboxylic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the sulfonyl group, in particular, distinguishes it from other pyrrolidine derivatives and contributes to its potential as an enzyme inhibitor .
Properties
Molecular Formula |
C18H24N2O5S |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
(1S,2R)-2-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C18H24N2O5S/c21-17(15-5-1-2-6-16(15)18(22)23)19-13-7-9-14(10-8-13)26(24,25)20-11-3-4-12-20/h7-10,15-16H,1-6,11-12H2,(H,19,21)(H,22,23)/t15-,16+/m1/s1 |
InChI Key |
AEHHEMNCHDRRGT-CVEARBPZSA-N |
SMILES |
C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C(=O)O |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C(=O)O |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C(=O)O |
Origin of Product |
United States |
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